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Compound Name:
1-(3,5-Difluoro-2-

hydroxyphenyl)ethanone

Cat. No.: B1301623 Get Quote

Abstract: This technical guide provides a comprehensive overview of the structural elucidation

of 2-acetyl-4,6-difluorophenol, a key intermediate in pharmaceutical and agrochemical

research. The document details a plausible synthetic route via the Fries rearrangement and

outlines the full suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization.

Detailed experimental protocols, tabulated spectral data, and workflow diagrams are provided

to serve as a robust reference for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Introduction
2-acetyl-4,6-difluorophenol is a substituted aromatic ketone with significant potential as a

building block in the synthesis of complex organic molecules. The presence of a hydroxyl

group, an acetyl moiety, and two fluorine atoms on the phenyl ring imparts unique electronic

and steric properties, making it a valuable synthon. The precise characterization and

confirmation of its structure are paramount for its application in targeted synthesis and for

understanding its chemical reactivity. This guide presents a systematic approach to its

structural verification, beginning with a proposed synthesis and followed by in-depth analysis

using modern spectroscopic methods.

Synthesis via Fries Rearrangement
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The synthesis of 2-acetyl-4,6-difluorophenol can be efficiently achieved through the Lewis acid-

catalyzed Fries rearrangement of 3,5-difluorophenyl acetate. This reaction involves the

intramolecular migration of the acetyl group from the phenolic ester to an ortho position on the

aromatic ring.[1][2] The ortho-product is favored at higher temperatures, likely due to the

formation of a stable bidentate complex with the Lewis acid catalyst.[1]

Synthesis Pathway
The two-step synthesis commences with the acetylation of 3,5-difluorophenol to form the ester

precursor, followed by the Fries rearrangement to yield the target ortho-hydroxyaryl ketone.

Step 1: Esterification

Step 2: Fries Rearrangement

3,5-Difluorophenol

3,5-Difluorophenyl acetate

 Acetic Anhydride,
Pyridine 

2-acetyl-4,6-difluorophenol

 1. AlCl₃, Nitrobenzene, 160°C
 2. HCl (aq) 
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Figure 1: Proposed synthetic pathway for 2-acetyl-4,6-difluorophenol.

Experimental Protocol: Synthesis of 2-acetyl-4,6-
difluorophenol
Step 1: Synthesis of 3,5-Difluorophenyl acetate
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To a solution of 3,5-difluorophenol (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add acetic

anhydride (1.2 eq).

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Pour the mixture into ice-cold 2M HCl and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-

difluorophenyl acetate.

Step 2: Fries Rearrangement to 2-acetyl-4,6-difluorophenol

To a solution of 3,5-difluorophenyl acetate (1.0 eq) in nitrobenzene, add anhydrous

aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.

Heat the reaction mixture to 160 °C and maintain for 3-4 hours.[1]

Cool the mixture to room temperature and carefully pour it onto crushed ice containing

concentrated HCl.

Extract the aqueous layer with diethyl ether (3 x 75 mL).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford pure 2-acetyl-4,6-difluorophenol.

Spectroscopic Structure Elucidation
The definitive structure of the synthesized compound is established through a combination of

NMR, IR, and MS techniques. The logical workflow for this process is outlined below.
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Figure 2: Workflow for the spectroscopic elucidation of the target compound.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of the compound.

Experimental Protocol:

Technique: Electron Ionization (EI) Mass Spectrometry.

Ionization Energy: 70 eV.

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).

Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Data: The mass spectrum is expected to show a molecular ion peak corresponding

to the molecular formula C₈H₆F₂O₂.
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m/z (Predicted) Relative Intensity (%) Assignment

172 80 [M]⁺ (Molecular Ion)

157 100 [M - CH₃]⁺

129 45 [M - CH₃CO]⁺

101 20 [C₆H₂F₂O]⁺

43 60 [CH₃CO]⁺

Table 1: Predicted Mass Spectrometry Data for 2-acetyl-4,6-difluorophenol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: KBr pellet or as a thin film on NaCl plates.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Predicted Data: The IR spectrum will confirm the presence of hydroxyl, carbonyl, and carbon-

fluorine bonds.
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3400 - 3200 Strong, Broad
O-H Stretch (intramolecular H-

bonding)

3100 - 3000 Medium Aromatic C-H Stretch

1645 Strong
C=O Stretch (Acetyl, H-

bonded)

1620, 1580 Medium-Strong Aromatic C=C Stretch

1250 - 1150 Strong C-F Stretch

Table 2: Predicted Key IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the precise location of substituents. The presence of fluorine atoms induces characteristic

splitting patterns (H-F and C-F couplings) that are crucial for unambiguous assignment.

Experimental Protocol:

Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Spectrometer: 400 MHz or higher field instrument.

Experiments: ¹H NMR, ¹³C NMR, and DEPT-135.

Predicted ¹H NMR Data: The ¹H NMR spectrum will show signals for the phenolic proton, two

aromatic protons, and the acetyl methyl protons.
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity
Coupling Constant
(J) Hz (Predicted)

Assignment

12.5 s (broad) - -OH (H-bonded)

7.15 dd
J(H-F) ≈ 9.0, J(H-H) ≈

2.5
H-5

6.70 dd
J(H-F) ≈ 11.0, J(H-H)

≈ 2.5
H-3

2.60 s - -CH₃

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃).

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display eight distinct signals. Carbons

directly attached to fluorine will appear as doublets with large one-bond coupling constants

(¹JCF), while other carbons will exhibit smaller, multi-bond couplings.

Chemical Shift (δ)
ppm (Predicted)

Multiplicity (from
C-F Coupling)

Coupling Constant
(J) Hz (Predicted)

Assignment

203.0 t ⁴JCF ≈ 4 C=O

163.0 dd ¹JCF ≈ 250, ²JCF ≈ 15 C-4

160.5 dd ¹JCF ≈ 245, ²JCF ≈ 15 C-6

158.0 dd ²JCF ≈ 12, ⁴JCF ≈ 3 C-2

112.0 d ²JCF ≈ 25 C-1

109.0 dd ²JCF ≈ 22, ⁴JCF ≈ 4 C-5

98.5 d ²JCF ≈ 28 C-3

26.5 s - -CH₃

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃).

Logic of Spectral Interpretation
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The combined data from these spectroscopic techniques allows for the conclusive

determination of the structure.

MS Data IR Data NMR Data

[M]⁺ at m/z 172

Structure Confirmed:
2-acetyl-4,6-difluorophenol

Confirms C₈H₆F₂O₂

[M-15]⁺, [M-43]⁺

Suggests -CH₃ & -COCH₃ groups

Broad peak at ~3300 cm⁻¹

Confirms -OH group

Strong peak at ~1645 cm⁻¹

Confirms C=O group

Strong peak at ~1200 cm⁻¹

Confirms C-F bonds

¹H: 2 aromatic signals (dd),
1 -OH signal (broad),

1 -CH₃ signal (s)

Confirms 1,2,3,5-substitution pattern

¹³C: 8 signals total
(C=O, 6 Ar-C, CH₃)

Confirms 8 unique carbons

Large ¹JCF couplings
for C4 and C6

Confirms F at C4 and C6
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Figure 3: Logical relationships in the interpretation of spectral data.

Conclusion
The structure of 2-acetyl-4,6-difluorophenol, synthesized via a Fries rearrangement of 3,5-

difluorophenyl acetate, can be unequivocally confirmed through the synergistic application of

mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The

molecular formula and key functional groups are readily identified, while detailed 1D NMR

analysis, particularly the interpretation of proton-fluorine and carbon-fluorine coupling

constants, provides definitive evidence for the substitution pattern on the aromatic ring. The

methodologies and data presented in this guide serve as a comprehensive resource for the

synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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